molecular formula C14H22ClNO2 B1426534 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1220031-84-4

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No. B1426534
M. Wt: 271.78 g/mol
InChI Key: PJZGMXMRCQIMDM-UHFFFAOYSA-N
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Description

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C14H21NO2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride consists of a methoxyphenyl group (a phenyl ring with a methoxy group attached) and a piperidinyl group (a six-membered ring containing five carbon atoms and one nitrogen atom), connected by an ethyl ether linkage .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is 235.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the sources I found.

Scientific Research Applications

Thermal Degradation Studies

The study of thermal degradation of ferulic acid in the presence of alcohols, which produces ether-linked phenolic products like 1-(4-hydroxy-3-methoxyphenyl)ethyl benzyl ether, provides insights into the incorporation of phenolic moieties into food macromolecules during cooking (Rizzi & Boekley, 1992).

Chemical Synthesis and Reactions

The synthesis and pharmacological activity of compounds including 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanol hydrochlorides, which involve aminomethylation of substituted acetophenones, highlight the chemical versatility of related compounds (Gasparyan et al., 2009). Another study on the reactions of beta-substituted amines, including 3-chloro-1-ethylpiperidine, demonstrates the formation of various ethers consistent with proposed reaction mechanisms (Hammer, Ali & Weber, 1973).

Metabolic Studies

Research on vanillic acid excretion during stress, which examines the metabolic conversion of the 3 : 4-dihydroxyphenyl into the 4-hydroxy-3-methoxyphenyl grouping, provides insights into human metabolism under stress conditions (Smith & Bennett, 1958).

Material Science and Pharmacology

The discovery and synthesis of novel, potent selective estrogen receptor modulators, such as the hydrochloride form of 6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, demonstrate applications in pharmaceutical research (Palkowitz et al., 1997). Additionally, the preparation and optoelectronic behaviors of electrochromic devices based on triphenylamine-containing ambipolar materials with ether linkages illustrate applications in material science (Huang et al., 2017).

properties

IUPAC Name

4-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-3-2-4-14(11-13)17-10-7-12-5-8-15-9-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZGMXMRCQIMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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